7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine
Overview
Description
Scientific Research Applications
Synthesis Techniques
One of the primary areas of research involving 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine relates to the development of novel synthesis methods. For instance, Booker-Milburn et al. (1997) describe a multi-step process to synthesize various derivatives of this compound, focusing on the ring-expansion of quinolines to create 2,3,4,5-tetrahydro-1H-1-benzazepines (Booker-Milburn et al., 1997). Similarly, Pecherer et al. (1972) reported a novel synthesis approach for producing aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines (Pecherer et al., 1972).
Pharmacological Potential
Research by Howard (2005) explores derivatives of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine as potential antipsychotic agents, particularly in the treatment of schizophrenia and other central nervous system disorders. This study highlights the dopamine and serotonin antagonist activities of these compounds (Howard, 2005).
Neurological Research
Tewes et al. (2010) investigated the use of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives as NR2B-selective NMDA receptor antagonists, a novel class of compounds with potential implications in neurological research. These compounds show promise in modulating NMDA receptor activity, which is crucial in various neurological pathways (Tewes et al., 2010).
Safety and Hazards
The compound has been associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-3-2-9-4-6-12-7-5-10(9)8-11/h2-3,8,12H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLWWBQMNIAARP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551235 | |
Record name | 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine | |
CAS RN |
50351-80-9 | |
Record name | 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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